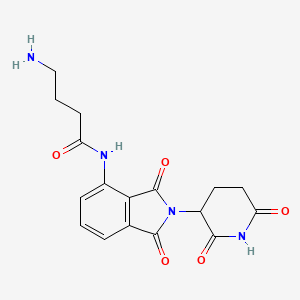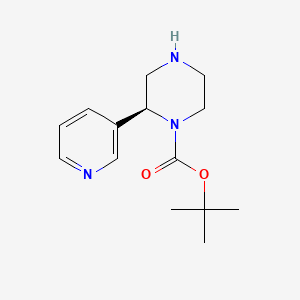
4-chloro-2-deuterio-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N,N-dimethylaniline-2-D is an organic compound with the molecular formula C8H10ClN It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a chlorine atom is substituted at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-N,N-dimethylaniline-2-D can be synthesized through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
In this reaction, aniline reacts with methanol to form N,N-dimethylaniline, which can then be chlorinated to produce 4-Chloro-N,N-dimethylaniline-2-D .
Industrial Production Methods
Industrial production of 4-Chloro-N,N-dimethylaniline-2-D typically involves large-scale alkylation and chlorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N,N-dimethylaniline-2-D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quaternary ammonium cations.
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Reagents such as bromine and nitrous acid are commonly used for substitution reactions.
Major Products Formed
Scientific Research Applications
4-Chloro-N,N-dimethylaniline-2-D has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-N,N-dimethylaniline-2-D involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other substituents, altering its chemical properties and biological activities . Additionally, its oxidation to quaternary ammonium cations can affect its reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Chloro-N,N-dimethylaniline-2-D can be compared with other similar compounds, such as:
N,N-Dimethylaniline: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Methoxyl-N,N-dimethylaniline: Contains a methoxy group instead of chlorine, affecting its electronic properties and reactivity.
4-Bromo-N,N-dimethylaniline: Similar to 4-Chloro-N,N-dimethylaniline-2-D but with a bromine substituent, which can influence its reactivity and applications.
The uniqueness of 4-Chloro-N,N-dimethylaniline-2-D lies in its specific reactivity due to the presence of the chlorine atom, making it suitable for particular chemical transformations and applications.
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
156.63 g/mol |
IUPAC Name |
4-chloro-2-deuterio-N,N-dimethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3/i5D |
InChI Key |
IONGEXNDPXANJD-UICOGKGYSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC=C1N(C)C)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



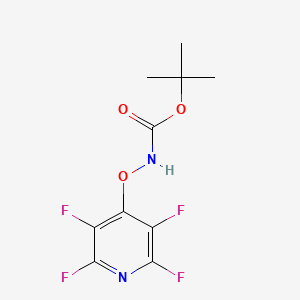
![1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one](/img/structure/B14034878.png)

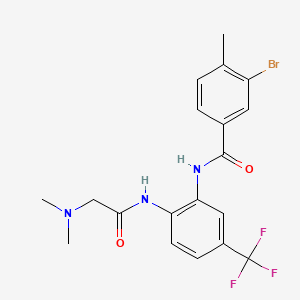
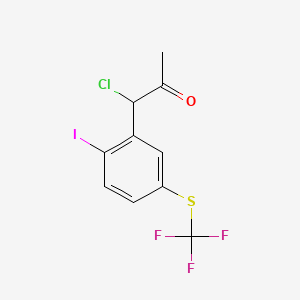


![(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B14034908.png)
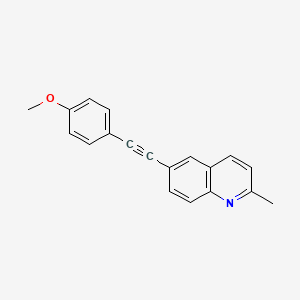
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
